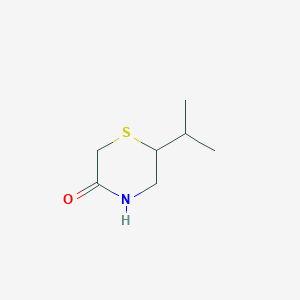
6-Isopropylthiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylthiomorpholin-3-one is a chemical compound characterized by the presence of a morpholine ring substituted with an isopropyl group and a thiomorpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylthiomorpholin-3-one typically involves the reaction of morpholine derivatives with isopropyl thiol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of isopropyl thiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isopropylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.
Biology: The compound has shown potential as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Isopropylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit monoacylglycerol lipase, an enzyme involved in endocannabinoid signaling, which plays a role in regulating neurological functions .
Comparaison Avec Des Composés Similaires
Morpholine: A parent compound with a similar ring structure but lacking the isopropyl and thiomorpholine substitutions.
Thiomorpholine: A related compound with a sulfur atom in the ring structure but without the isopropyl group.
Uniqueness: 6-Isopropylthiomorpholin-3-one is unique due to the combination of the isopropyl group and the thiomorpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications, distinguishing it from other morpholine and thiomorpholine derivatives .
Propriétés
Formule moléculaire |
C7H13NOS |
|---|---|
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
6-propan-2-ylthiomorpholin-3-one |
InChI |
InChI=1S/C7H13NOS/c1-5(2)6-3-8-7(9)4-10-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
ZAFRNYCIESKIKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CNC(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















